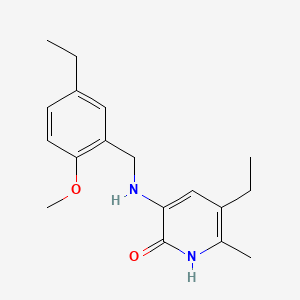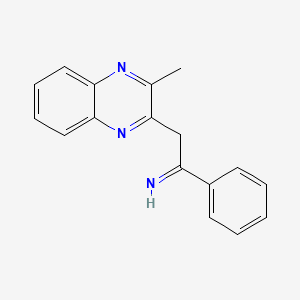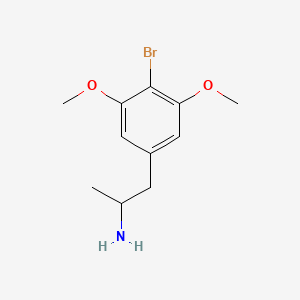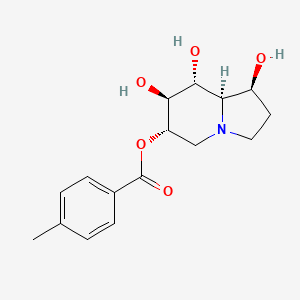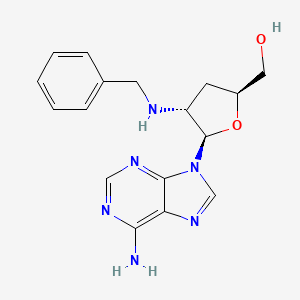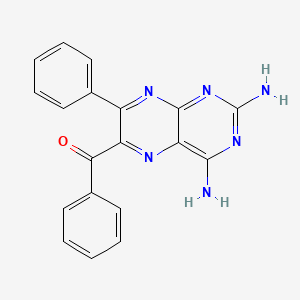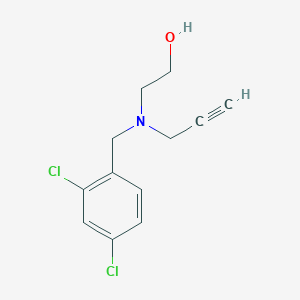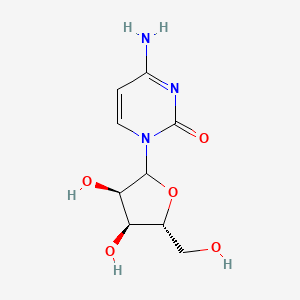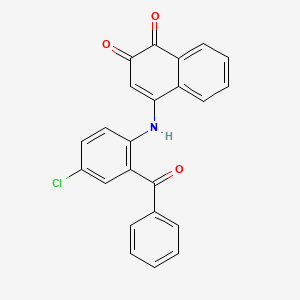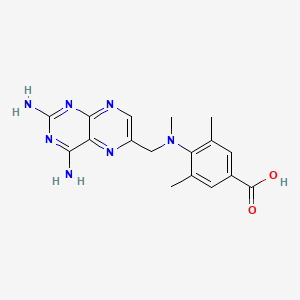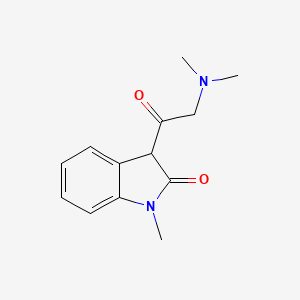
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure that includes an indole core, a dimethylamino group, and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a dimethylamino group.
Acetylation: The final step involves the acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acetyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid or indole-2-one derivatives.
Reduction: Formation of indole-2-ol derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable indole structure and reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The dimethylamino and acetyl groups can further enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,3-dihydro-2H-indol-2-one: Lacks the dimethylamino and acetyl groups, making it less reactive.
3-Acetyl-1-methyl-1,3-dihydro-2H-indol-2-one: Lacks the dimethylamino group, affecting its solubility and reactivity.
3-((Dimethylamino)methyl)-1-methyl-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an acetyl group, altering its chemical properties.
Uniqueness
3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the dimethylamino and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
6947-68-8 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)acetyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-14(2)8-11(16)12-9-6-4-5-7-10(9)15(3)13(12)17/h4-7,12H,8H2,1-3H3 |
Clé InChI |
VZFMPZXNSCIZHB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C1=O)C(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



